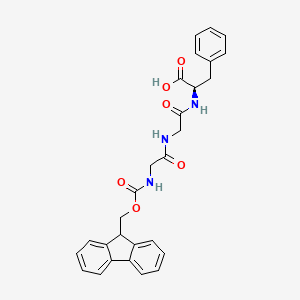

Fmoc-Gly-Gly-D-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27N3O6 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m1/s1 |

InChI Key |

UFGUUZVZUIXKQZ-XMMPIXPASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Gly-Gly-D-Phe-OH chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-D-Phe-OH is a protected tripeptide composed of Glycine (B1666218) and the D-enantiomer of Phenylalanine. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development. The incorporation of a D-amino acid, D-Phenylalanine, is a critical structural feature that imparts resistance to enzymatic degradation, enhancing the in vivo stability of peptides and antibody-drug conjugates (ADCs) that incorporate this moiety.

Core Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the fundamental physicochemical properties can be reliably inferred from its L-isomer counterpart, Fmoc-Gly-Gly-L-Phe-OH, as the stereochemistry of a single amino acid has a negligible effect on properties such as molecular weight and formula.

| Property | Value | Reference |

| CAS Number | 160036-44-2 (L-isomer) | [1] |

| Molecular Formula | C₂₈H₂₇N₃O₆ | [1] |

| Molecular Weight | 501.53 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (up to 240 mg/mL) | [1] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1] |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol outlines the manual synthesis of a model peptide utilizing this compound as a building block on a resin support.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine (B6355638), 20% (v/v) in DMF (Fmoc deprotection solution)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling (First Amino Acid): Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and immediately add the solution to the deprotected resin. Agitate for 1-2 hours.

-

Wash: Wash the resin with DMF to remove excess reagents.

-

Repeat for Subsequent Amino Acids: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.

-

Incorporation of this compound: For the coupling of the tripeptide, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and couple to the deprotected N-terminus of the growing peptide chain on the resin. Agitate for 2-4 hours.

-

Final Fmoc Deprotection: After coupling the final amino acid/peptide fragment, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

-

Cleavage and Deprotection: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

II. Quality Control and Characterization

Materials:

-

Crude peptide sample

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

-

NMR Spectrometer

-

Solvents for HPLC (e.g., acetonitrile (B52724), water with 0.1% TFA)

Methodology:

-

Purity Analysis by RP-HPLC:

-

Dissolve a small amount of the crude peptide in an appropriate solvent.

-

Inject the sample into an RP-HPLC system equipped with a C18 column.

-

Run a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).

-

Determine the purity by integrating the peak area of the desired peptide relative to the total peak area.

-

-

Molecular Weight Confirmation by Mass Spectrometry:

-

Prepare a dilute solution of the purified peptide.

-

Infuse the sample into an ESI or MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

-

-

Structural Confirmation by NMR (for this compound):

-

Dissolve the this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts and coupling constants to confirm the presence of the Fmoc group, the two glycine residues, and the D-phenylalanine residue.

-

Applications in Drug Development

This compound is a valuable building block in the development of therapeutic peptides and, most notably, as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).

Role as a Cleavable Linker in ADCs

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the stability and efficacy of the ADC. Peptide linkers, such as those containing the Gly-Gly-D-Phe sequence, are designed to be stable in systemic circulation but are cleaved by specific enzymes, like Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[2][]

The inclusion of D-phenylalanine in the linker sequence is a strategic design choice to enhance the stability of the ADC. Most endogenous proteases are stereospecific for L-amino acids, and therefore, peptide bonds adjacent to a D-amino acid are resistant to cleavage.[4][5] This increased enzymatic stability prevents the premature release of the cytotoxic payload in the bloodstream, thereby reducing off-target toxicity and improving the therapeutic index of the ADC.

Visualizations

References

Fmoc-Gly-Gly-D-Phe-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of Fmoc-Gly-Gly-D-Phe-OH, a key building block in peptide synthesis and drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. As a stereoisomer of the more commonly cited L-form, it shares the same molecular formula and weight.

| Property | Value |

| Molecular Formula | C₂₈H₂₇N₃O₆ |

| Molecular Weight | 501.53 g/mol [1] |

Molecular Structure and Components

This compound is a tripeptide derivative. Its structure consists of three key components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by a diglycine (Gly-Gly) spacer, and a C-terminal D-Phenylalanine (D-Phe) residue with a free carboxylic acid (-OH) group.

Caption: Logical relationship of this compound components.

Experimental Protocols

While specific experimental applications for this compound are vast and varied, its primary use is in solid-phase peptide synthesis (SPPS). A generalized protocol for its incorporation into a growing peptide chain is outlined below.

General Protocol for Coupling this compound in SPPS:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) that has the preceding amino acid of the target peptide already attached and its N-terminal Fmoc group removed (deprotected).

-

Activation of this compound:

-

Dissolve this compound in a suitable solvent (e.g., Dimethylformamide - DMF).

-

Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM) to activate the C-terminal carboxylic acid.

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling to Resin:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for a specified time (typically 1-2 hours) to allow for the formation of the peptide bond.

-

-

Washing: Wash the resin extensively with DMF and other solvents (e.g., Dichloromethane - DCM) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

-

Fmoc Deprotection: Treat the resin with a solution of piperidine (B6355638) in DMF (typically 20%) to remove the Fmoc protecting group from the newly added tripeptide, preparing it for the next coupling cycle.

Caption: Generalized workflow for solid-phase peptide synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Fmoc-Gly-Gly-D-Phe-OH as a Peptide Building Block

This guide provides a comprehensive overview of this compound, a tripeptide building block used in Solid-Phase Peptide Synthesis (SPPS). It covers its chemical properties, applications, and the methodologies for its incorporation into peptide chains.

Introduction

This compound is a synthetic tripeptide composed of two glycine (B1666218) residues and a D-phenylalanine residue, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group that is fundamental to the most widely used SPPS strategy, known as Fmoc/tBu chemistry.[1][2] The use of pre-formed peptide fragments like this tripeptide offers several advantages over the stepwise addition of single amino acids. It can significantly save time, improve the purity of the final peptide by minimizing deletion sequences, and help overcome synthetic challenges associated with difficult couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences.[3]

The inclusion of a D-amino acid (D-phenylalanine) is a key feature. Peptides incorporating D-amino acids often exhibit enhanced stability against proteolytic degradation, a crucial attribute for therapeutic peptide development.[4] The D-Phe-Pro-Arg motif, for example, is a known inhibitor of thrombin, highlighting the potential of D-Phe containing peptides in modulating biological pathways.[4]

Chemical and Physical Properties

Table 1: Physicochemical Properties of Fmoc-Gly-Gly-(D/L)-Phe-OH

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₇N₃O₆ | [5] |

| Molecular Weight | 501.54 g/mol | [5] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥98% (by HPLC) | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) | General knowledge |

Applications in Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides and peptidomimetics.

-

Accelerated Synthesis : It allows for the incorporation of a three-amino-acid sequence in a single coupling step, streamlining the overall synthesis process.[3]

-

Improved Purity : Using a tripeptide fragment reduces the number of deprotection and coupling cycles, thereby decreasing the likelihood of side reactions and the formation of deletion sequences that can complicate purification.[3]

-

Enhanced Biological Stability : The D-phenylalanine residue confers resistance to enzymatic degradation, making the resulting peptides more stable in biological systems. This is a highly desirable characteristic for peptide-based drug candidates.[4][6]

-

Specialized Linkers : The Gly-Gly-Phe sequence can be part of cleavable linkers used in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation and release their cytotoxic payload upon cleavage by enzymes like cathepsin B, which are often overexpressed in tumor cells.[3]

-

Bioactive Peptides : The Gly-D-Phe motif has been identified as an affinity ligand for the enzyme thermolysin.[7] Furthermore, peptides containing D-Phe are widely explored for their therapeutic potential, including roles in melanocortin receptor modulation.[6]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The following is a generalized methodology.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis involves sequential cycles of deprotection, washing, coupling, and washing, repeated for each amino acid or building block.

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Coupling Cycle

This protocol details the steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

Coupling/Activation Reagent (e.g., HCTU, DIC/HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation :

-

Start with the solid support (resin) to which the preceding amino acid has been coupled and the Fmoc group has been removed, exposing a free amine.

-

Ensure the resin is well-swollen in DMF within the reaction vessel.[1]

-

-

Fmoc Deprotection (if applicable) :

-

Activation and Coupling :

-

In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and an equivalent amount of an activation reagent (e.g., HCTU) in DMF.

-

Add a base, such as DIPEA (2-4 equivalents), to the activation mixture.[9]

-

Immediately add this activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test like the Kaiser test (ninhydrin test) to check for the presence of free primary amines.[10]

-

-

Washing :

-

After the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and by-products. A typical washing sequence is: DMF (3x), DCM (3x), and IPA (3x).[11]

-

-

Chain Elongation :

-

The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.

-

Final Cleavage and Purification

-

Final Deprotection : Once the entire peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying : Wash the resin with DMF, followed by DCM, and dry it under vacuum.[9]

-

Cleavage : Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-4 hours at room temperature. The specific cocktail depends on the amino acids present in the sequence.[1][12]

-

Peptide Precipitation and Purification :

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conceptual Visualization: From Building Block to Biological Target

This compound is a component used to build a larger, biologically active peptide. The final peptide, not the building block itself, is what interacts with biological systems. The D-Phe residue can be crucial for this interaction and for the peptide's stability.

Caption: Conceptual flow from building block to biological activity.

Conclusion

This compound is a highly effective and strategic building block for modern peptide synthesis. Its tripeptide structure accelerates synthesis and enhances product purity, while the incorporated D-phenylalanine provides crucial proteolytic stability. These features make it an invaluable tool for researchers and scientists in the development of novel peptide-based therapeutics and biochemical probes. The use of such pre-formed fragments represents a sophisticated approach to overcoming common challenges in SPPS, facilitating the creation of complex and robust peptides for a wide range of applications.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Fmoc-Gly-Gly-Phe-OH | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Gly-Gly-Phe-OH | 160036-44-2 [sigmaaldrich.com]

- 6. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

Applications of Gly-Gly-D-Phe Sequences in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Gly-Gly-D-Phe, and its L-stereoisomer counterpart, represent a versatile motif in biochemical research and drug development. The inherent flexibility conferred by the glycine (B1666218) residues, coupled with the hydrophobicity and aromaticity of the phenylalanine residue, allows for a range of applications, from enzyme substrates and affinity ligands to critical components in targeted drug delivery systems. The use of the D-isomeric form of phenylalanine can also impart resistance to proteolysis, a desirable characteristic for therapeutic peptides. This technical guide provides a comprehensive overview of the core applications of Gly-Gly-D-Phe and related sequences, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and workflows.

Core Applications

The applications of Gly-Gly-D-Phe and its related sequences can be broadly categorized into three main areas:

-

Enzyme Substrates and Inhibitors: The Gly-Gly-Phe sequence is recognized by a variety of proteases, making it a useful scaffold for designing enzyme substrates. Modification of this core sequence, for instance, by attaching a chromogenic or fluorogenic reporter group, enables the development of sensitive assays for measuring the activity of enzymes such as chymotrypsin, cathepsins, and neutral endopeptidases. Furthermore, derivatives of this peptide can act as competitive inhibitors of these enzymes.

-

Affinity Ligands for Protein Purification: The specific interaction between peptide sequences and proteins can be exploited for purification purposes. The related dipeptide, Gly-D-Phe, has been characterized as an effective affinity ligand for the purification of the metalloprotease thermolysin.[1] By immobilizing the peptide on a solid support, a highly selective affinity chromatography matrix can be created.

-

Linkers in Drug Delivery Systems: In the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), protease-cleavable linkers are crucial for the targeted release of cytotoxic agents. The Gly-Gly-Phe sequence is a well-established motif for linkers that are cleaved by lysosomal proteases, such as cathepsin B, within cancer cells.[] This ensures that the potent drug is released preferentially at the tumor site, minimizing off-target toxicity. The tetrapeptide sequence Gly-Gly-Phe-Gly is also commonly employed for this purpose in ADC development.

Data Presentation: Quantitative Analysis of Related Peptide Sequences

While specific kinetic and binding data for the Gly-Gly-D-Phe tripeptide are not extensively available in the literature, data for closely related sequences provide valuable insights into its potential biochemical interactions.

| Peptide Sequence | Interacting Molecule | Parameter | Value | Reference |

| Gly-D-Phe | Thermolysin | Association Constant (Ka) | (3.3 ± 0.8) x 10⁵ M⁻¹ | [1] |

| Dansyl-Gly-(p-NO2)Phe-β-Ala | Neutral Endopeptidase 24.11 | Michaelis Constant (Km) | 37 µM | [3] |

| Dansyl-Gly-(p-NO2)Phe-β-Ala | Neutral Endopeptidase 24.11 | Maximum Velocity (Vmax) | 0.72 µmol min⁻¹ mg protein⁻¹ | [3] |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | Angiotensin-Converting Enzyme (ACE) | Inhibition Constant (Ki) | 2.546 x 10⁻⁴ M | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-D-Phe

This protocol outlines the manual synthesis of the tripeptide Gly-Gly-D-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Materials:

-

Fmoc-D-Phe-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF in the synthesis vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the first Glycine:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Coupling of the second Glycine: Repeat step 3 to couple the second Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal glycine.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude Gly-Gly-D-Phe peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Activity Assay using a Chromogenic Substrate

This protocol describes a general method for determining the activity of a protease (e.g., chymotrypsin) using a p-nitroanilide (pNA)-based substrate, such as N-Succinyl-Gly-Gly-Phe-p-nitroanilide. The cleavage of the amide bond releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically.

Materials:

-

N-Succinyl-Gly-Gly-Phe-p-nitroanilide

-

Protease of interest (e.g., chymotrypsin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

p-nitroaniline for standard curve

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a series of p-nitroaniline standards of known concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the substrate solution to each well.

-

Include control wells: a "no enzyme" control (substrate and buffer only) and a "no substrate" control (enzyme and buffer only).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular time intervals using the microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.

-

Plot the absorbance of the p-nitroaniline standards versus their concentration to generate a standard curve.

-

Use the standard curve to convert the change in absorbance over time to the rate of product formation (e.g., in µmol/min).

-

The enzyme activity can be calculated from the initial linear portion of the reaction progress curve.

-

Visualizations: Diagrams of Workflows and Pathways

Caption: Workflow for Solid-Phase Peptide Synthesis of Gly-Gly-D-Phe.

References

An In-depth Technical Guide on the Synthetic Role and Potential Biological Significance of the Gly-Gly-D-Phe Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the nature of Fmoc-Gly-Gly-D-Phe-OH and the potential biological activities of its corresponding unprotected peptide, Gly-Gly-D-Phe. It is important to establish from the outset that this compound is a synthetic building block and not a biologically active agent in its protected form. The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group used during solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the N-terminus of the peptide.[1][2][3][] Once the desired peptide has been synthesized, the Fmoc group is removed. Therefore, any biological mechanism of action would be attributed to the deprotected tripeptide, Gly-Gly-D-Phe.

While there is a lack of direct studies on the specific mechanism of action of the Gly-Gly-D-Phe tripeptide, this guide will explore its role in chemical synthesis and infer potential biological functions based on related peptide sequences.

The Role of this compound in Peptide Synthesis

This compound is a dipeptide derivative where the N-terminal glycine (B1666218) is protected by an Fmoc group. This protected peptide is a crucial reagent in the stepwise construction of larger peptides using Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent, which allows for the sequential addition of the next amino acid in the desired sequence.[1][2][3] The inclusion of a D-amino acid, in this case, D-Phenylalanine, is a common strategy in drug development to increase the resulting peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

The general workflow for incorporating this compound into a longer peptide chain via SPPS is illustrated in the diagram below.

Potential Biological Activities of the Gly-Gly-D-Phe Sequence

Short peptides containing D-amino acids can exhibit specific interactions with proteins. For example, the dipeptide Gly-D-Phe has been shown to act as an affinity ligand for the metalloproteinase thermolysin.[5] This suggests that the Gly-Gly-D-Phe sequence could potentially interact with specific enzymes or receptors in a biological system.

Furthermore, peptide sequences containing Gly-Phe motifs are utilized as cleavable linkers in antibody-drug conjugates (ADCs). These linkers are designed to be stable in circulation but are cleaved by enzymes within the target cell, releasing the cytotoxic payload. While the specific Gly-Gly-D-Phe sequence is not a canonical example, the presence of the Gly-Phe bond suggests a potential susceptibility to enzymatic cleavage.

Quantitative Data

The following table summarizes the available quantitative data for a related dipeptide, Gly-D-Phe, in its interaction with thermolysin.[5]

| Ligand | Target Protein | Association Constant (Ka) (M-1) | Experimental Conditions |

| Gly-D-Phe | Thermolysin | (3.3 ± 0.8) x 105 | pH 5.5 |

| Gly-L-Leu | Thermolysin | ~3.3 x 104 | pH 5.5 |

| D-Phe | Thermolysin | ~3.3 x 104 | pH 5.5 |

Hypothetical Signaling Pathway

In the absence of a known receptor or target for Gly-Gly-D-Phe, a hypothetical signaling pathway is presented below to illustrate how a peptide ligand might initiate an intracellular response upon binding to a generic G-protein coupled receptor (GPCR). This diagram is for illustrative purposes only and does not represent a known pathway for Gly-Gly-D-Phe.

Experimental Protocols

The following is a detailed methodology for affinity column chromatography, as adapted from the study of Gly-D-Phe as an affinity ligand for thermolysin.[5]

Objective: To characterize the binding of a peptide ligand to a target protein.

Materials:

-

Affinity resin (e.g., epoxy-activated Sepharose 6B)

-

Peptide ligand (e.g., Gly-D-Phe)

-

Target protein (e.g., thermolysin)

-

Coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5)

-

Blocking agent (e.g., 1 M ethanolamine, pH 8.0)

-

Adsorption buffer (e.g., 0.05 M MES buffer, pH 5.5, containing 5 mM CaCl2)

-

Elution buffer (e.g., 0.1 M Tris-HCl buffer, pH 8.0, containing 0.5 M NaCl)

-

Protein assay reagent (e.g., Bradford reagent)

-

Spectrophotometer

Procedure:

-

Ligand Immobilization:

-

Swell the affinity resin in distilled water according to the manufacturer's instructions.

-

Dissolve the peptide ligand in the coupling buffer.

-

Mix the swollen resin with the ligand solution and incubate with gentle shaking at room temperature for a specified time (e.g., 24 hours).

-

Wash the resin extensively with the coupling buffer to remove unbound ligand.

-

Block any remaining active groups on the resin by incubating with the blocking agent.

-

Wash the resin with alternating high and low pH buffers (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0, and 0.1 M Tris-HCl buffer, pH 8.0) to remove non-covalently bound substances.

-

Equilibrate the resin with the adsorption buffer.

-

-

Affinity Chromatography:

-

Pack the equilibrated resin into a chromatography column.

-

Dissolve the target protein in the adsorption buffer.

-

Apply the protein solution to the column at a controlled flow rate.

-

Collect the flow-through fraction.

-

Wash the column with the adsorption buffer until the absorbance of the eluate at 280 nm returns to baseline.

-

Elute the bound protein using the elution buffer.

-

Collect fractions and monitor the protein concentration using a protein assay or by measuring absorbance at 280 nm.

-

-

Data Analysis:

-

Determine the amount of protein in the flow-through, wash, and elution fractions.

-

Calculate the adsorption ratio as the percentage of the applied protein that binds to the resin.

-

To determine the association constant, perform a series of experiments with varying concentrations of the target protein and measure the amount of bound protein at equilibrium. Plot the data using a suitable binding isotherm model (e.g., Scatchard plot).

-

Conclusion

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of Fmoc-Gly-Gly-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Fmoc-Gly-Gly-D-Phe-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. SPPS is a cornerstone technique in peptide research and drug development, allowing for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1][2][3] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration.[4]

The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of the first amino acid (D-Phenylalanine) to a suitable resin.[5] Each synthesis cycle involves two main steps: the removal of the temporary Nα-Fmoc protecting group with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid.[5][6] The use of a D-amino acid, such as D-Phenylalanine in this protocol, does not necessitate significant alterations to the standard SPPS procedure.

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acidic solution, commonly trifluoroacetic acid (TFA).[7] The final crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All operations should be performed in a well-ventilated fume hood.

Resin Selection and Swelling

For the synthesis of a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is recommended.[11] This protocol will utilize a pre-loaded Fmoc-D-Phe-Wang resin.

| Parameter | Value | Notes |

| Starting Material | Fmoc-D-Phe-Wang Resin | Loading: ~0.5 mmol/g |

| Amount of Resin | 200 mg | To achieve a 0.1 mmol synthesis scale. |

| Swelling Solvent | N,N-Dimethylformamide (DMF) | 5 mL |

| Swelling Time | 30 - 60 minutes | With gentle agitation at room temperature.[11] |

Procedure:

-

Weigh 200 mg of Fmoc-D-Phe-Wang resin into a solid-phase synthesis vessel.

-

Add 5 mL of DMF to the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation (e.g., on a shaker).

-

After swelling, drain the DMF from the vessel.

Solid-Phase Peptide Synthesis Cycle

The SPPS cycle consists of two key steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid to be added to the peptide chain (in this case, Glycine, followed by another Glycine).

The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the subsequent coupling reaction.[3][6][7]

| Reagent | Concentration/Volume | Reaction Time |

| Piperidine in DMF | 20% (v/v) | 1. 5 minutes |

| 2. 15 minutes |

Procedure:

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete removal of the Fmoc group.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide.[12] This protocol uses HBTU as the coupling reagent and DIPEA as the base.[13][14][15]

| Reagent | Molar Equiv. | Amount (0.1 mmol scale) | Solvent |

| Fmoc-Gly-OH | 4 eq | 0.4 mmol (118.9 mg) | 3 mL DMF |

| HBTU | 3.8 eq | 0.38 mmol (144.1 mg) | 3 mL DMF |

| DIPEA | 8 eq | 0.8 mmol (139 µL) | Added to activation mix |

Procedure:

-

In a separate vial, dissolve Fmoc-Gly-OH (118.9 mg, 0.4 mmol) and HBTU (144.1 mg, 0.38 mmol) in 3 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol) to the vial and allow the mixture to pre-activate for 2-5 minutes.[5]

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).

-

Repeat the deprotection (2.1) and coupling (2.2) steps for the final Fmoc-Gly-OH. After the final coupling, do not perform the deprotection step.

Cleavage and Deprotection

The completed peptide is cleaved from the resin support, and the side-chain protecting groups (if any) are removed. Since Glycine and Phenylalanine do not have side chains requiring protection, a simple cleavage cocktail is sufficient.[16]

| Reagent | Composition | Volume | Reaction Time |

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | 5 mL | 2 - 3 hours |

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[4]

-

Prepare the cleavage cocktail by combining 4.75 mL of TFA, 125 µL of water, and 125 µL of triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive and should be handled with extreme care in a fume hood. [5]

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing approximately 40 mL of cold diethyl ether.[4][5] A white precipitate of the crude peptide should form.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.[4]

-

Centrifuge the tube to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[17]

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][18]

| Parameter | Condition |

| Column | C18 Reverse-Phase Column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient, e.g., 5% to 95% B over 30 minutes. This should be optimized.[1] |

| Detection | UV at 220 nm and 280 nm |

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a water/acetonitrile mixture).[5]

-

Purify the peptide using RP-HPLC.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Confirm the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Combine the pure fractions and lyophilize to obtain the final peptide as a white powder.[10]

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. lcms.cz [lcms.cz]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. genscript.com [genscript.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. agilent.com [agilent.com]

- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. d-nb.info [d-nb.info]

- 15. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. chromacademy.com [chromacademy.com]

Application Notes and Protocols for Coupling Fmoc-Gly-Gly-D-Phe-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to Boc/Bzl chemistry. However, the synthesis of certain peptide sequences, often termed "difficult sequences," can present significant challenges. The tripeptide sequence Fmoc-Gly-Gly-D-Phe-OH incorporates a Gly-Gly motif, which is known to be prone to aggregation during SPPS. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and the presence of deletion sequences in the final product.

The aggregation is primarily caused by the formation of inter-chain hydrogen bonds, leading to the formation of secondary structures like beta-sheets on the solid support.[1][2] This phenomenon can render the N-terminus of the growing peptide chain inaccessible for subsequent amino acid coupling.[3]

These application notes provide an overview of common coupling methods and strategies to overcome the challenges associated with the incorporation of the this compound sequence in SPPS.

Challenges in Coupling Gly-Gly Sequences

The primary challenge in coupling sequences containing Gly-Gly motifs is the propensity for the peptide chains to aggregate on the solid support.[2][4] This aggregation can lead to:

-

Incomplete Coupling: The aggregated peptide chains can sterically hinder the incoming activated amino acid, preventing the coupling reaction from going to completion.[3] This results in the formation of deletion sequences, which are difficult to separate from the desired peptide.

-

Slow Deprotection: The Fmoc protecting group of the N-terminal amino acid within an aggregated sequence may be less accessible to the deprotection reagent (e.g., piperidine), leading to incomplete deprotection and truncated peptides.

-

Lower Yields and Purity: Both incomplete coupling and deprotection contribute to a lower overall yield of the target peptide and a more complex crude product that requires extensive purification.[5]

Strategies for Efficient Coupling

To mitigate the issues associated with Gly-Gly sequences, several strategies can be employed:

-

Use of Dipeptide or Tripeptide Building Blocks: Instead of sequential coupling of individual amino acids, using a pre-formed dipeptide (Fmoc-Gly-Gly-OH) or the tripeptide (this compound) as a single unit can be highly effective. This approach bypasses the problematic coupling step onto a resin-bound glycine (B1666218) that is prone to aggregation. A patent for the synthesis of Bivalirudin, which contains a Gly-Gly-Gly-Gly segment, highlights the pre-activation of Fmoc-Gly-Gly-OH with DIC/HOBt as a successful strategy.[6] The tripeptide Fmoc-Gly-Gly-Phe-OH is also utilized as a building block to efficiently incorporate the Gly-Gly-Phe sequence.[7]

-

Potent Coupling Reagents: For difficult couplings, standard activating agents may be insufficient. The use of more potent uronium/aminium salts like HBTU, HATU, or HCTU, or phosphonium (B103445) salts like PyBOP, is recommended to drive the reaction to completion.[3][4]

-

Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid can help to ensure complete reaction at sterically hindered or aggregated sites.[3][5]

-

Optimized Reaction Conditions: Factors such as solvent, temperature, and reagent concentration can influence coupling efficiency. Using solvents with better-solvating properties like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help to disrupt aggregation.

Comparison of Common Coupling Reagents

While specific comparative data for this compound is limited in the literature, the following table summarizes the general performance of common coupling reagents in SPPS, which can guide the selection for this challenging sequence.

| Coupling Reagent Combination | Advantages | Disadvantages | Typical Coupling Time |

| HBTU/DIPEA | Widely used, efficient for most couplings. | Can cause guanidinylation of the N-terminal amine. | 15-60 minutes |

| HATU/DIPEA | More reactive than HBTU, very effective for hindered couplings. | More expensive than HBTU. | 15-60 minutes |

| HCTU/DIPEA | High coupling efficiency, often faster than HBTU. | More expensive than HBTU. | 15-60 minutes |

| DIC/HOBt | Cost-effective, minimizes racemization. | Slower than uronium/aminium salts, formation of insoluble DCU byproduct with DCC. | 1-4 hours |

| PyBOP/DIPEA | Effective for sterically hindered couplings. | Can be less efficient than HATU for some sequences. | 30-120 minutes |

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound amino acid using different coupling methods. These protocols assume a standard Fmoc-SPPS workflow.

Protocol 1: Standard Fmoc Deprotection

This protocol is performed prior to each coupling step.

-

Resin Washing: Wash the peptide-resin with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF.

-

Agitate for an additional 10-15 minutes.

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of this compound using HBTU/DIPEA

This protocol utilizes the common and efficient HBTU coupling reagent.

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Mix for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

Protocol 3: Coupling of this compound using DIC/HOBt

This protocol is a cost-effective method that minimizes racemization.

-

Solution Preparation:

-

In a separate vessel, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

-

-

Coupling:

-

Add the this compound/HOBt solution to the deprotected peptide-resin.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm complete coupling.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the SPPS coupling process.

Caption: Standard Fmoc deprotection workflow in SPPS.

Caption: HBTU/DIPEA coupling workflow for this compound.

Caption: DIC/HOBt coupling workflow for this compound.

Conclusion

The successful incorporation of the this compound sequence in SPPS requires careful consideration of the challenges posed by the Gly-Gly motif. By employing strategies such as the use of di- or tripeptide building blocks and potent coupling reagents, researchers can overcome issues of aggregation and achieve higher yields and purity of the final peptide product. The provided protocols and workflows offer a practical guide for the synthesis of peptides containing this and other difficult sequences. Monitoring the completeness of each coupling step is crucial for optimizing the synthesis and minimizing the formation of deletion byproducts.

References

- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 7. Fmoc-Gly-Gly-Phe-OH | Benchchem [benchchem.com]

Application Notes and Protocols for the Synthesis of Fmoc-Gly-Gly-D-Phe-OH: A Guide to Resin Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. A critical decision in SPPS is the choice of the solid support, as it significantly influences the overall yield and purity of the final peptide. This document provides a detailed guide on selecting the appropriate resin for the synthesis of the tripeptide Fmoc-Gly-Gly-D-Phe-OH, a sequence terminating in a carboxylic acid. The two most suitable resins for this purpose, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin, are compared and contrasted. Detailed protocols for the synthesis on both resins are provided, along with decision-making tools to aid researchers in their selection.

Data Presentation: Comparison of Wang and 2-Chlorotrityl Chloride Resins

The selection of a resin is a critical step that impacts synthesis efficiency, final peptide purity, and overall yield. Below is a summary of the key quantitative parameters for Wang and 2-Chlorotrityl chloride resins.

| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |

| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[1] | 0.3 - 1.6+[1] |

| Swelling Volume in DCM (mL/g) | Good swelling in DCM[2] | 5.0 - 9.0[3] |

| Expected Crude Peptide Purity (%) | 50 - 90[1] | Generally high, especially for protected fragments[1] |

| Typical Overall Yield (%) | Moderate to High[1] | High[1] |

| Cleavage Conditions | Harsh (e.g., 95% TFA) | Mild (e.g., 1-5% TFA in DCM) to harsh (95% TFA) |

| Risk of Racemization during Loading | Potential risk[4] | Minimized due to steric hindrance[4] |

Resin Selection Guide

The choice between Wang and 2-CTC resin depends on the specific requirements of the synthesis. The following diagram illustrates a decision-making workflow to guide the selection process.

References

Application Note: Standard Cleavage Protocol for Fmoc-Gly-Gly-D-Phe-OH from Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique for synthesizing peptides. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of any acid-labile side-chain protecting groups. The choice of the cleavage cocktail is dictated by the amino acid composition of the peptide.[1][2]

This application note provides a detailed protocol for the cleavage of the tripeptide Fmoc-Gly-Gly-D-Phe-OH from a Wang-type resin, which is designed to yield a peptide with a free C-terminal carboxylic acid. The peptide sequence Gly-Gly-D-Phe does not contain any sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr), which are susceptible to modification by reactive cationic species generated during cleavage.[1] Therefore, a standard and straightforward cleavage cocktail is highly effective.

Cleavage Mechanism and Scavenger Role

The cleavage of the peptide from a Wang-type resin is an acid-catalyzed hydrolysis of the p-alkoxybenzyl ester bond.[3] Trifluoroacetic acid (TFA) is the reagent of choice for this process. TFA protonates the ester oxygen, facilitating the release of the peptide chain.[3] During this process, protective groups (like t-butyl groups, if present) are also cleaved, generating highly reactive carbocations.[1][4] These cations can cause unwanted side reactions by alkylating nucleophilic residues.[1]

To prevent these side reactions, scavengers are added to the TFA to "trap" these reactive species.[1][4] For a simple peptide like Gly-Gly-D-Phe, Triisopropylsilane (TIS) is an effective and common scavenger.[3]

Caption: Acid-catalyzed cleavage mechanism and scavenger action.

Data Presentation: Comparison of Common Cleavage Cocktails

The selection of the cleavage cocktail is crucial for maximizing yield and purity. While complex cocktails are necessary for peptides with sensitive residues, a standard mixture is sufficient for this compound. The following table summarizes common cleavage cocktails.

| Cleavage Cocktail | Composition (v/v/v) | Target Peptides & Remarks |

| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Recommended for this protocol. Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.[3][5] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[1][3] |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[6] |

| TFA / EDT / H₂O / TIS | 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS | Specifically recommended for peptides containing Cysteine (Cys) to prevent side reactions.[5] |

TFA: Trifluoroacetic Acid, H₂O: Water, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocol

This protocol details the cleavage of this compound from 100 mg of peptide-bound Wang resin.

Materials:

-

This compound bound to Wang resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Dichloromethane (DCM)

-

Cold diethyl ether (-20°C)

-

Reaction vessel with a frit and stopcock

-

Shaker or vortexer

-

Centrifuge tubes

-

Sintered glass funnel

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA and the cleavage cocktail in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Procedure:

-

Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. b. Wash the resin with Dichloromethane (DCM) (3 x 2 mL) to swell the resin and remove any residual solvents like DMF.[3] Allow the resin to swell for at least 20 minutes in the first DCM wash. Drain the solvent after the final wash.

-

Cleavage Cocktail Preparation (Standard Cocktail): a. In a fume hood, prepare 2 mL of the cleavage cocktail immediately before use.[3] b. Carefully mix:

- 1.9 mL of Trifluoroacetic acid (TFA) (95%)

- 0.05 mL of Triisopropylsilane (TIS) (2.5%)

- 0.05 mL of deionized water (H₂O) (2.5%)

-

Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the swollen resin in the reaction vessel.[3] b. Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours.[4][7]

-

Peptide Isolation and Precipitation: a. Filter the cleavage mixture through the vessel's frit into a clean collection tube (e.g., a 15 mL centrifuge tube).[3] b. Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates to ensure complete recovery of the peptide.[3] c. In a larger centrifuge tube (e.g., 50 mL), add approximately 30 mL of cold diethyl ether (10 times the volume of the TFA filtrate).[3] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3] e. To maximize precipitation, incubate the ether suspension at -20°C for at least 30 minutes.[3]

-

Washing and Drying: a. Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the crude peptide.[3] b. Carefully decant the ether supernatant. c. Wash the peptide pellet by adding fresh cold diethyl ether (2 x 10 mL), vortexing briefly, centrifuging, and decanting the ether each time. This removes residual scavengers and other organic impurities.[3] d. After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[3]

Caption: Step-by-step experimental workflow for peptide cleavage.

References

Application Notes and Protocols for Fmoc-Gly-Gly-D-Phe-OH in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-D-Phe-OH, a protease-cleavable peptide linker, in the synthesis of ADCs.

The Gly-Gly-Phe (GGF) sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, thereby minimizing off-target toxicity. The use of the D-is-isomer of Phenylalanine can enhance stability against certain proteases, potentially improving the ADC's pharmacokinetic profile.

Properties of this compound

| Property | Value |

| Molecular Formula | C28H27N3O6 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | 2-8°C for short-term, -20°C for long-term |

Application in ADC Synthesis

This compound serves as a key building block for the linker component of an ADC. The synthesis process generally involves the following key stages:

-

Linker-Payload Synthesis: The tripeptide is first coupled to a self-immolative spacer (e.g., p-aminobenzyl alcohol, PABC) and then to the cytotoxic payload.

-

Antibody Modification: The monoclonal antibody is typically modified to introduce reactive handles for conjugation, often by reducing interchain disulfide bonds to generate free thiols.

-

Conjugation: The linker-payload is then covalently attached to the modified antibody.

-

Purification and Characterization: The resulting ADC is purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

The following diagram illustrates the general workflow for ADC synthesis using a peptide linker.

References

Protocol for Incorporating D-Amino Acids in Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Note: Enhancing Peptide Stability and Bioactivity with D-Amino Acids

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development. Peptides constructed from the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. By strategically substituting L-amino acids with their D-enantiomers, researchers can design peptides with significantly enhanced stability against enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability. This modification can be achieved using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols with minimal adjustments. This document provides a detailed protocol for the incorporation of D-amino acids using Fmoc SPPS, discusses the potential challenges, and presents relevant experimental workflows and data.

Data Presentation: Performance of D-Amino Acids in Fmoc SPPS

The efficiency of coupling D-amino acids in Fmoc SPPS is comparable to that of their L-counterparts. However, the choice of coupling reagent and reaction conditions can influence the outcomes, particularly in minimizing the low risk of racemization. The following tables summarize key data related to the incorporation of D-amino acids.

Table 1: Comparative Coupling Efficiency of a Peptide Containing D-Amino Acids with Various Activating Reagents.

| Activating Reagent | Coupling Time | Crude Purity (%) of a Peptide Containing D-Trp and D-Phe |

| COMU | Short | 94.02 |

| HCTU | Long | 93.88 |

| HATU | Short & Long | ~92-93 |

| PyBOP | Short & Long | ~91-92 |

| PyOxim | Long | 90.39 |

| TFFH | Short & Long | ~87-88 |

Data adapted from a study on fast conventional Fmoc SPPS. The study synthesized a peptide containing two D-amino acids (D-Trp and D-Phe) and compared the crude purity obtained with different activators and coupling times.

Table 2: Racemization of Amino Acids with Different Coupling Reagents.

| Amino Acid | Coupling Reagent | Base | Racemization (D-isomer %) |

| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | 34.2 |

| HATU | DIPEA | 21.8 | |

| HCTU | DIPEA | 26.5 | |

| PyBOP | DIPEA | 15.6 | |

| DIC/HOBt | - | 1.8 | |

| Fmoc-His(Trt)-OH | HBTU | DIPEA | 12.5 |

| HATU | DIPEA | 8.9 | |

| HCTU | DIPEA | 10.1 | |

| PyBOP | DIPEA | 6.7 | |

| DIC/HOBt | - | 0.9 |

This table illustrates the importance of selecting the appropriate coupling reagent to minimize racemization, especially for sensitive amino acids like Cysteine and Histidine.

Experimental Protocols

The following protocols describe the standard procedures for incorporating Fmoc-protected D-amino acids into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Fmoc Deprotection

-

Reagent: 20% piperidine (B6355638) in DMF.

-

Procedure:

-

Add the deprotection solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

-

D-Amino Acid Coupling

-

Reagents:

-

Fmoc-D-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents for aminium/uronium salts)

-

Solvent: DMF

-

-

Procedure (using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-D-amino acid and HBTU in DMF.

-

Add DIPEA to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated D-amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative (yellow) result indicates a complete reaction.

-

Wash the resin with DMF (3-5 times).

-

Repetitive Cycles

Repeat the deprotection and coupling steps for each subsequent D- or L-amino acid in the sequence until the desired peptide is fully assembled.

Cleavage and Deprotection

-

Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The composition of the cocktail may vary depending on the amino acid composition of the peptide.

-

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Mandatory Visualizations

Signaling Pathway of [D-Ala², D-Leu⁵]-Enkephalin (DADLE)

Caption: Signaling cascade initiated by the D-amino acid-containing peptide DADLE.

Experimental Workflow for Assessing Protease Resistance

Caption: Workflow for comparing the protease resistance of L- and D-peptides.

Application Notes and Protocols for the Synthesis of Peptide Libraries Using Fmoc-Gly-Gly-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combinatorial peptide libraries are powerful tools in drug discovery and biomedical research, enabling the high-throughput screening of millions of compounds to identify novel ligands for various biological targets.[1] The "one-bead-one-compound" (OBOC) method, utilizing a split-and-pool synthesis strategy, is a cornerstone of this field, allowing for the generation of vast and diverse peptide libraries.[1][2] This document provides detailed application notes and protocols for the synthesis of a peptide library using Fmoc-based solid-phase peptide synthesis (SPPS), starting with the tripeptide scaffold Fmoc-Gly-Gly-D-Phe-OH.

The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), into peptide libraries is a key strategy for enhancing metabolic stability and modulating biological activity.[3] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, a crucial attribute for therapeutic candidates.[4] Furthermore, the stereochemistry of amino acids can significantly influence receptor binding and signaling. The Gly-Gly-D-Phe motif, in particular, has been explored in the context of developing antagonists for G protein-coupled receptors (GPCRs), such as the endothelin receptors, which are implicated in a variety of cardiovascular diseases.[1][5]

Application: Targeting the Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, endothelin receptor type A (ETA) and type B (ETB).[5][6] Dysregulation of the endothelin system is implicated in various pathologies, including pulmonary arterial hypertension, making endothelin receptors attractive therapeutic targets.[6][7] Peptide libraries synthesized with a C-terminal D-Phe residue have been instrumental in the discovery of potent and selective endothelin receptor antagonists.[1]

A peptide library built upon a Gly-Gly-D-Phe scaffold can be screened for high-affinity binders to the ETA receptor. Identifying such binders can lead to the development of novel therapeutics that inhibit the downstream signaling cascade initiated by ET-1 binding. This cascade typically involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration and protein kinase C (PKC) activation, resulting in vasoconstriction and cell proliferation.[8][9]

Data Presentation

The success of peptide library synthesis is evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of a small peptide library based on the protocols described below. Actual results may vary depending on the specific sequences, reagents, and instrumentation used.

Table 1: Representative Yield and Purity of a Peptide Library Synthesis

| Parameter | Value | Notes |

| Resin Substitution Level | 0.5 mmol/g | Starting loading capacity of the Rink Amide resin. |

| Scale of Synthesis | 100 mg of resin | A typical scale for laboratory-based library synthesis. |

| Theoretical Library Size | 8,000 compounds (203) | Based on a three-amino acid randomization using 20 proteinogenic amino acids. |

| Average Crude Yield per Peptide | >70% | Estimated based on typical Fmoc-SPPS efficiencies.[3][10] |

| Average Purity (Crude) | 50-70% | Suitable for initial high-throughput screening.[10][11] |

| Purity after HPLC Purification | >95% | For hit validation and further biological assays.[10][11] |

Table 2: Materials and Reagents for Peptide Library Synthesis

| Reagent | Supplier | Grade |

| Rink Amide Resin (100-200 mesh) | e.g., Sigma-Aldrich, Novabiochem | Peptide Synthesis Grade |

| This compound | Custom Synthesis/Supplier | >98% Purity |

| Fmoc-protected Amino Acids (20 proteinogenic) | e.g., Sigma-Aldrich, Bachem | Peptide Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Anhydrous, >99% |

| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous, >99% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade, Amine-free |

| Piperidine (B6355638) | Sigma-Aldrich | Reagent Grade |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade, >99% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |

| Diethyl Ether | Sigma-Aldrich | Anhydrous |

Experimental Protocols

The following protocols detail the manual synthesis of a peptide library using the split-and-pool method on a solid support, starting with the loading of this compound.

Protocol 1: Loading of this compound onto Rink Amide Resin

-

Resin Swelling: Weigh 100 mg of Rink Amide resin into a peptide synthesis vessel. Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 1-2 hours at room temperature with gentle agitation.[12]

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[12]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in 1.5 mL of DMF.

-

Pre-activate the mixture by incubating for 10-15 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Split-and-Pool Synthesis of a Randomized Peptide Library

This protocol describes the addition of three randomized amino acid positions to the resin-bound Gly-Gly-D-Phe scaffold.

-

Initial Fmoc Deprotection:

-

Swell the Fmoc-Gly-Gly-D-Phe-Resin in DMF.

-

Perform Fmoc deprotection as described in Protocol 1, steps 2 and 3.

-

-

First Randomization (Split-and-Pool Cycle 1):

-

Split: Divide the deprotected resin into 20 equal portions in separate reaction vessels.[2]

-

Couple: To each vessel, add a unique Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Agitate for 1-2 hours.

-

Wash: Wash each portion of the resin with DMF and DCM as described in Protocol 1, step 5.

-

Pool: Combine all 20 portions of the resin into a single vessel. Wash the pooled resin with DMF.

-

-

Second and Third Randomization (Split-and-Pool Cycles 2 & 3):

-

Repeat the entire split-and-pool cycle (deprotection, splitting, coupling with unique amino acids, washing, and pooling) two more times to add the second and third randomized amino acid residues.

-

-

Final Fmoc Deprotection: After the final pooling step, perform a final Fmoc deprotection as described in Protocol 1, steps 2 and 3.

-

Final Washing and Drying: Wash the final peptide-resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and Methanol (3 x 2 mL). Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection of Peptides from Resin

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 1 mL per 100 mg of resin). Gently agitate at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptides.

-

Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptides.

-

Centrifuge the mixture to pellet the peptides. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-